Home > Products > Screening Compounds P51209 > B melanoma antigen 1 (2-10)
B melanoma antigen 1 (2-10) -

B melanoma antigen 1 (2-10)

Catalog Number: EVT-243652
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
B melanoma antigen 1
Source and Classification

B melanoma antigen 1 is classified under cancer-testis antigens, which are typically expressed in testicular germ cells and various tumors but not in normal somatic tissues. This makes them attractive targets for immunotherapy. The BAGE gene family includes several members, with BAGE1 being the most studied due to its role in melanoma .

Synthesis Analysis

Methods

The synthesis of B melanoma antigen 1 involves the transcription of the BAGE1 gene into messenger RNA, which is then translated into a peptide. The original identification of BAGE1 was achieved by screening a human melanoma complementary DNA library using cytolytic T lymphocytes to isolate a transcript coding for the tumor antigen. This transcript was found to encode a peptide recognized by these lymphocytes, leading to its characterization as a significant tumor antigen .

Technical Details

The synthesis process can be broken down into several steps:

  1. Isolation of cDNA: Complementary DNA libraries are screened to isolate specific transcripts.
  2. Sequencing: The isolated transcripts are sequenced to determine their nucleotide composition.
  3. Cloning: Full-length cDNAs are cloned into expression vectors for further study and analysis.
Molecular Structure Analysis

Structure

The molecular structure of B melanoma antigen 1 consists of a peptide sequence that plays a crucial role in its recognition by immune cells. The peptide derived from BAGE1 is composed of 43 amino acids, with the specific sequence AARAVFLAL being recognized by HLA-Cw16 molecules on the surface of tumor cells .

Data

Structural data regarding BAGE1 can be obtained through protein databases such as UniProt and the Protein Data Bank. For instance, the crystal structure of related melanoma-associated antigens provides insights into their conformational characteristics and interactions with immune receptors .

Chemical Reactions Analysis

Reactions

B melanoma antigen 1 participates in various biochemical reactions within the immune system, particularly in the context of T cell activation and recognition. The primary reaction involves the binding of the BAGE-derived peptide to major histocompatibility complex molecules on antigen-presenting cells, facilitating T cell receptor recognition and subsequent immune response activation.

Technical Details

  • Peptide-MHC Interaction: The binding affinity between the peptide derived from BAGE1 and HLA molecules is critical for effective immune recognition.
  • T Cell Activation: Upon recognition, T cells become activated, proliferating and differentiating into effector cells capable of targeting tumor cells expressing BAGE1.
Mechanism of Action

Process

The mechanism of action for B melanoma antigen 1 involves its role as an epitope presented on tumor cells. When this peptide binds to HLA molecules on antigen-presenting cells, it triggers an immune response characterized by:

  • T Cell Activation: Cytotoxic T lymphocytes recognize and kill tumor cells expressing the antigen.
  • Antibody Production: Helper T cells stimulate B cell responses leading to antibody production against tumor antigens.

Data

Research indicates that patients with tumors expressing BAGE1 often exhibit a robust immune response, highlighting its potential as a target for immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

B melanoma antigen 1 is typically characterized by:

  • Molecular Weight: Approximately 4.5 kDa based on its amino acid composition.
  • Isoelectric Point: The isoelectric point may vary depending on post-translational modifications.

Chemical Properties

The chemical properties include:

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic amino acid residues.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature.

Relevant analyses often involve assessing these properties through techniques such as circular dichroism spectroscopy or mass spectrometry.

Applications

Scientific Uses

B melanoma antigen 1 has significant applications in cancer immunotherapy:

  • Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at enhancing anti-tumor immunity.
  • Biomarker Identification: Its expression profile can be utilized as a biomarker for diagnosing certain cancers or predicting treatment responses.
  • Targeted Therapies: Research continues into using BAGE-derived peptides in personalized medicine approaches for melanoma treatment.
Molecular Characterization of B Melanoma Antigen 1 (BAGE1)

Gene Structure and Phylogenetic Classification of the BAGE Family

The B melanoma antigen 1 (BAGE1) gene (Gene ID: 574; HGNC:942) is located in the juxtacentromeric region of human chromosome 13 (13p11.1) and encodes a 43-amino acid protein [1] [4]. It belongs to the cancer/testis antigen (CTA) family, characterized by restricted expression in germline tissues and diverse malignancies. The BAGE family comprises protein-coding genes and pseudogene fragments distributed across chromosomes 13, 18, and 21, with five functional genes (BAGE1-BAGE5) identified to date [4] [6]. These share 90–99% nucleotide sequence identity, indicating recent evolutionary expansion through juxtacentromeric reshuffling [4].

Functional BAGE genes exhibit a conserved exon-intron architecture. BAGE1 spans seven exons, while BAGE2 and BAGE5 contain 9 and 10 exons, respectively, with all splice sites conforming to GT/AG rules [4]. The genes encode a conserved MAGE homology domain (MHD), characteristic of CTA families, which facilitates protein-protein interactions [5] [10]. Phylogenetic analysis reveals that BAGE loci are primate-specific, with gene fragments arising from chromosomal duplications and rearrangements in hominid lineages [4] [6].

Table 1: Genomic Loci of BAGE Family Members

Gene/FragmentChromosomal LocationStatusNucleotide Identity
BAGE113p11.1Protein-codingReference
BAGE221p11.1/q11.1Protein-coding92–99%
BAGE321 (precise locus unknown)Protein-coding90–95%
BAGE521p11.1Protein-coding94–98%
Fragments9p11.1, 13p11.1, 18p11.1Non-expressed85–92%

Epigenetic Regulation of BAGE1 Expression in Tumorigenesis

BAGE1 expression is primarily regulated by DNA methylation. In normal somatic tissues, its promoter CpG islands are hypermethylated, silencing transcription. In cancers, juxtacentromeric hypomethylation reverses this repression [2] [6]. Grunau et al. (2005) demonstrated that 81% of colorectal carcinomas exhibit BAGE promoter hypomethylation, correlating with mRNA expression [1] [6]. This hypomethylation is a tumor-specific epigenetic biomarker, detectable in early-stage malignancies [1] [9].

The loss of 5-hydroxymethylcytosine (5-hmC), an intermediate of active DNA demethylation, is a hallmark of melanoma and other solid tumors. This is linked to downregulation of TET (Ten Eleven Translocase) enzymes, which convert 5-methylcytosine (5-mC) to 5-hmC [9]. TET dysfunction permits aberrant re-expression of CTAs like BAGE1 by maintaining a hypermethylated state in normal cells [9]. Additionally, histone modifications contribute: repressive marks (H3K27me3) are replaced by activating marks (H3K4me3) during tumorigenesis, facilitating an open chromatin conformation at BAGE loci [5] [7].

Table 2: Epigenetic Biomarkers of BAGE1 Activation

Epigenetic AlterationNormal StateTumor StateFunctional Consequence
CpG Island MethylationHypermethylatedHypomethylatedTranscriptional activation
5-hmC LevelsHighLowLoss of demethylation capacity
H3K27me3EnrichedDepletedChromatin relaxation
H3K4me3DepletedEnrichedPromoter accessibility

Transcriptional Activation Mechanisms in Cancer/Testis Antigen (CTA) Reactivation

CTA reactivation in tumors involves coordinated transcription factor recruitment and chromatin remodeling. The BAGE1 promoter contains Ets transcription factor binding sites critical for activation. When CpG sites within these motifs are demethylated, Ets proteins bind efficiently, driving transcription [10]. This mechanism is shared with other CTAs (e.g., MAGE-A1), where demethylation permits SP1 and CREB binding [5] [10].

Environmental stressors like UV radiation amplify CTA expression by inducing chromatin instability in melanocytes. UV exposure activates inflammatory pathways and disrupts DNA methylation maintenance, further promoting BAGE1 reactivation [2] [7]. Additionally, oncogenic signaling via BRAF^V600E^ (common in melanoma) cooperates with epigenetic changes to enhance CTA expression. BRAF activation stimulates MAPK/ERK signaling, which phosphorylates transcription factors targeting CTAs [2] [9].

The juxtacentromeric location of BAGE genes makes them epigenetically vulnerable. These regions are rich in repetitive sequences and heterochromatin, which are prone to dysregulated methylation during tumorigenesis [4] [6]. Notably, BAGE expression is absent in benign nevi but prevalent in metastatic melanoma, indicating its association with malignant progression [2] [7].

Post-Translational Modifications and Antigen Processing Pathways

The BAGE1 protein undergoes proteasomal degradation to generate peptides presented by HLA class I molecules. The 9-mer peptide AARAVFLAL, derived from the full-length protein, binds HLA-Cw16 and is recognized by cytotoxic T lymphocytes (CTLs) [1] [4]. While specific PTMs of BAGE1 remain understudied, related CTAs (e.g., MAGE family) undergo phosphorylation, acetylation, and ubiquitination, which influence antigen processing and immunogenicity [5] [8].

Phosphorylation of serine/threonine residues in MAGE proteins enhances their proteolytic cleavage and HLA-binding affinity [8]. Similarly, ubiquitination marks CTAs for degradation by the 26S proteasome, generating peptides for T-cell recognition [5] [8]. BAGE1 may follow analogous pathways, as its sequence contains predicted phosphorylation sites (e.g., Ser15, Thr28) [1] [10].

Immunogenicity of BAGE-derived peptides is augmented by PTMs. For instance, acetylated peptides from other CTAs (e.g., p53) elicit stronger CD4^+^ T-cell responses than unmodified versions [8]. This suggests that modified BAGE peptides could be superior targets for immunotherapy. Furthermore, BAGE proteins may form complexes with E3 ubiquitin ligases (e.g., TRIM28), analogous to MAGE proteins, which regulate ubiquitination of tumor suppressors like p53 [5] [10].

Table 3: Post-Translational Modifications in CTAs and Functional Implications

PTM TypeExample ResiduesEnzymes InvolvedFunctional Impact
PhosphorylationSerine, ThreonineKinases (e.g., MAPK)Enhanced proteasomal processing
AcetylationLysineKATs/KDACsIncreased HLA binding and T-cell response
UbiquitinationLysineE3 ligases (e.g., TRIM28)Targets antigens for degradation
CitrullinationArgininePAD enzymesAlters antigenicity in autoimmune contexts

Concluding Remarks

BAGE1 exemplifies the intricate interplay between genomic location, epigenetic regulation, and tumor-specific expression defining CTAs. Its reactivation in cancers stems from juxtacentromeric hypomethylation and transcription factor recruitment, while its immunogenicity is shaped by post-translational modifications directing antigen processing. Future studies should delineate BAGE1-specific PTMs and their role in immune recognition, advancing targeted cancer immunotherapies.

Properties

Product Name

B melanoma antigen 1 (2-10)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.